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2-Chloro-3-(difluoromethyl)-5-iodopyridine
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Overview
Description
2-Chloro-3-(difluoromethyl)-5-iodopyridine is a heterocyclic compound that contains chlorine, fluorine, and iodine atoms attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of heterocycles via a radical process . This process involves the use of difluoromethylation reagents and catalysts to introduce the difluoromethyl group into the pyridine ring.
Industrial Production Methods
Industrial production of 2-Chloro-3-(difluoromethyl)-5-iodopyridine may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to be efficient and cost-effective, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(difluoromethyl)-5-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
2-Chloro-3-(difluoromethyl)-5-iodopyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(difluoromethyl)-5-iodopyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound it interacts with.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(difluoromethyl)pyridine: This compound is similar but lacks the iodine atom.
3,6-Dichloro-4-(trifluoromethyl)pyridazine: Another fluorinated heterocycle with different halogenation patterns.
2-Bromo-6-(difluoromethyl)pyridine: Similar structure with bromine instead of chlorine.
Uniqueness
2-Chloro-3-(difluoromethyl)-5-iodopyridine is unique due to the presence of both chlorine and iodine atoms along with the difluoromethyl group. This combination of halogens and the difluoromethyl group imparts distinct chemical properties, making it valuable for specific applications in pharmaceuticals and materials science.
Biological Activity
2-Chloro-3-(difluoromethyl)-5-iodopyridine is a halogenated pyridine derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound's unique structure, characterized by the presence of chlorine, iodine, and difluoromethyl substituents, modulates its interaction with various biological targets, making it a subject of interest in drug discovery and development.
The molecular formula of this compound is C6H4ClF2I, with a molecular weight of approximately 263.46 g/mol. The presence of halogens significantly influences its chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₆H₄ClF₂I |
Molecular Weight | 263.46 g/mol |
Melting Point | 85-87 °C |
Boiling Point | 240 °C |
Density | 1.7 g/cm³ |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways. Notably, it has been shown to influence the activity of p38α mitogen-activated protein kinase (MAPK), which is involved in stress responses and inflammation. By modulating the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), this compound may play a role in therapeutic strategies for inflammatory diseases.
Biological Activity
Research indicates that this compound exhibits several key biological activities:
1. Antimicrobial Activity
The compound has demonstrated antimicrobial properties in various studies, making it a candidate for further exploration in the development of new antibiotics.
2. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways .
3. Anti-inflammatory Effects
As mentioned earlier, its ability to modulate cytokine release positions it as a potential therapeutic agent for conditions characterized by excessive inflammation.
Case Studies
Several studies have investigated the biological effects and potential applications of this compound:
Study 1: Anti-inflammatory Activity
In a study examining the effects on p38 MAPK signaling, researchers found that the compound significantly reduced the levels of TNF-α and IL-1β in cultured macrophages, indicating its potential as an anti-inflammatory agent.
Study 2: Anticancer Activity
A research team evaluated the compound's effect on various cancer cell lines. Results showed that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer drug candidate .
Properties
Molecular Formula |
C6H3ClF2IN |
---|---|
Molecular Weight |
289.45 g/mol |
IUPAC Name |
2-chloro-3-(difluoromethyl)-5-iodopyridine |
InChI |
InChI=1S/C6H3ClF2IN/c7-5-4(6(8)9)1-3(10)2-11-5/h1-2,6H |
InChI Key |
MIHBXLFUXIRWMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)F)Cl)I |
Origin of Product |
United States |
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